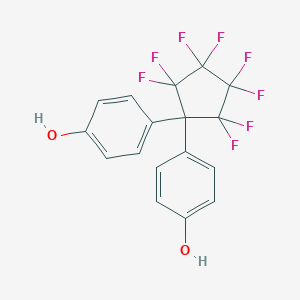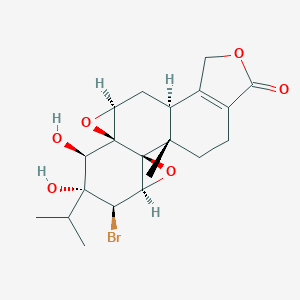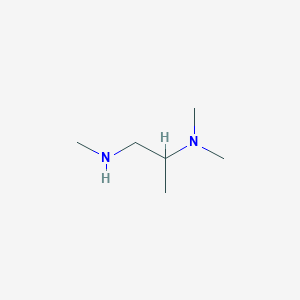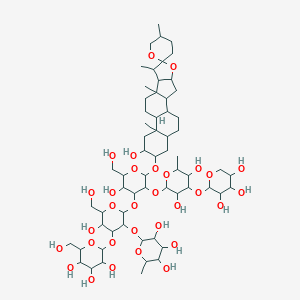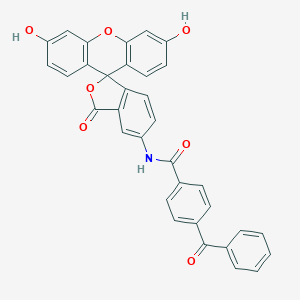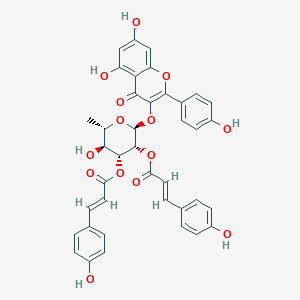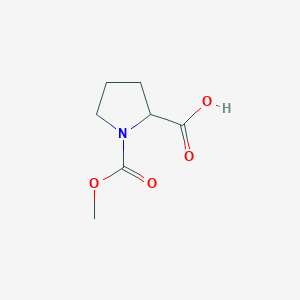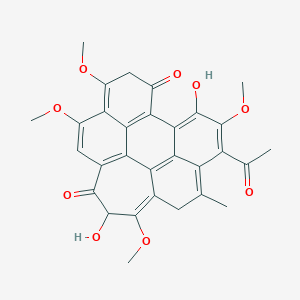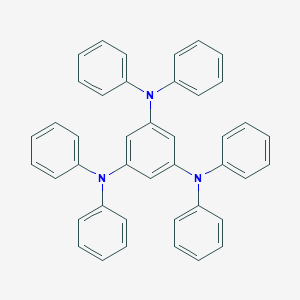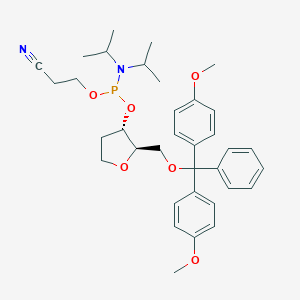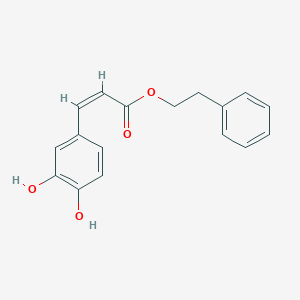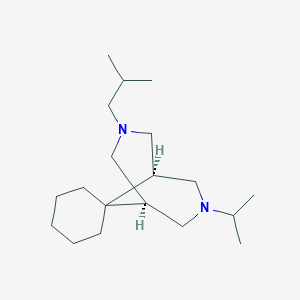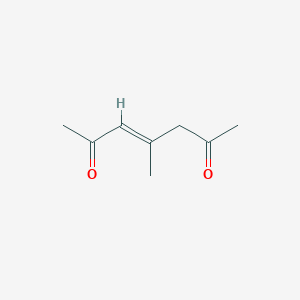
(E)-4-methylhept-3-ene-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-methylhept-3-ene-2,6-dione, also known as diketone, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents and has a characteristic odor.
Mecanismo De Acción
The mechanism of action of (E)-4-methylhept-3-ene-2,6-dione is not well understood. However, it is believed to act as a Michael acceptor, which allows it to react with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between (E)-4-methylhept-3-ene-2,6-dione and the nucleophile, which can alter the structure and function of the biomolecule.
Efectos Bioquímicos Y Fisiológicos
(E)-4-methylhept-3-ene-2,6-dione has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-4-methylhept-3-ene-2,6-dione in lab experiments is its high reactivity towards nucleophiles. This reactivity allows it to be used as a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on various cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of (E)-4-methylhept-3-ene-2,6-dione. One potential direction is the synthesis of novel compounds based on the structure of (E)-4-methylhept-3-ene-2,6-dione. These compounds could have various applications in fields such as drug discovery and materials science. Another potential direction is the investigation of the mechanism of action of (E)-4-methylhept-3-ene-2,6-dione. This could lead to a better understanding of its biochemical and physiological effects, which could inform the development of new therapeutic agents. Finally, the investigation of the toxicity of (E)-4-methylhept-3-ene-2,6-dione could lead to the development of safer and more effective compounds.
Métodos De Síntesis
The synthesis of (E)-4-methylhept-3-ene-2,6-dione is typically achieved through the reaction of 2-methyl-3-buten-2-ol with potassium tert-butoxide in the presence of a catalytic amount of tetrabutylammonium bromide. This reaction produces (E)-4-methylhept-3-ene-2,6-dione as a major product with a yield of up to 90%.
Aplicaciones Científicas De Investigación
(E)-4-methylhept-3-ene-2,6-dione has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including heterocyclic compounds and natural products.
Propiedades
Número CAS |
137277-68-0 |
|---|---|
Nombre del producto |
(E)-4-methylhept-3-ene-2,6-dione |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(E)-4-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4+ |
Clave InChI |
SCZCAOODJLKIAJ-GQCTYLIASA-N |
SMILES isomérico |
C/C(=C\C(=O)C)/CC(=O)C |
SMILES |
CC(=CC(=O)C)CC(=O)C |
SMILES canónico |
CC(=CC(=O)C)CC(=O)C |
Sinónimos |
3-Heptene-2,6-dione, 4-methyl-, (3E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



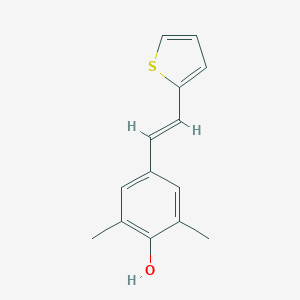
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
